(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine
CAS No.: 920512-79-4
Cat. No.: VC20285294
Molecular Formula: C14H29N
Molecular Weight: 211.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920512-79-4 |
|---|---|
| Molecular Formula | C14H29N |
| Molecular Weight | 211.39 g/mol |
| IUPAC Name | (2S)-2-[(2R)-2,6-dimethylheptyl]piperidine |
| Standard InChI | InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14+/m1/s1 |
| Standard InChI Key | AFNFZWXXOBUZDU-KGLIPLIRSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)C[C@@H]1CCCCN1 |
| Canonical SMILES | CC(C)CCCC(C)CC1CCCCN1 |
Introduction
Chemical Identity and Structural Features
(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine (CAS No. 920512-79-4) is a secondary amine belonging to the piperidine class, distinguished by a heptyl side chain substituted with methyl groups at positions 2 and 6. Its molecular formula is C₁₄H₂₉N, corresponding to a molecular weight of 211.39 g/mol. The compound’s IUPAC name, (2S)-2-[(2R)-2,6-dimethylheptyl]piperidine, reflects its stereochemical configuration, with stereocenters at the second carbon of the piperidine ring and the second carbon of the heptyl chain.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₉N | |
| Molecular Weight | 211.39 g/mol | |
| CAS Registry Number | 920512-79-4 | |
| Stereocenters | 2 (C2 of piperidine and C2 of heptyl) | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
The compound’s structure combines a rigid piperidine ring with a flexible alkyl chain, creating a hybrid architecture that influences both its physicochemical behavior and biological interactions. The (2S,2R) configuration ensures specific three-dimensional positioning of functional groups, critical for binding to chiral biological targets.
Synthesis and Manufacturing Processes
The synthesis of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine involves multi-step strategies to establish stereochemical control. A common approach utilizes palladium-catalyzed cross-coupling reactions, as demonstrated in methodologies for analogous 2,6-substituted piperidines . For instance, hydrogenation of pyridine precursors over PtO₂ or Pd/C catalysts under acidic conditions generates piperidine cores, followed by alkylation or Grignard reactions to introduce the heptyl side chain .
Key Synthetic Steps:
-
Piperidine Ring Formation: Hydrogenation of substituted pyridines (e.g., 2,6-lutidine derivatives) using PtO₂ or Pd/C in acetic acid yields cis- or trans-piperidine isomers, depending on reaction conditions . For example, hydrogenation of 2,6-dimethylpyridine produces 2,6-dimethylpiperidine with >95% diastereomeric purity under optimized pressures .
-
Side Chain Introduction: The heptyl group is appended via nucleophilic substitution or coupling reactions. Stereoselective alkylation using chiral auxiliaries or asymmetric catalysis ensures the desired (2R)-configuration at the heptyl chain.
-
Protection and Deprotection: Temporary protection of the amine group (e.g., Boc protection) prevents undesired side reactions during alkylation steps .
Challenges in synthesis include maintaining stereochemical fidelity during alkylation and minimizing racemization. Recent advances in Pd(II)-catalyzed methods have improved yields for similar piperidines, achieving enantiomeric excesses >90% .
Stereochemical Considerations
The compound’s bioactivity hinges on its stereochemical configuration. The (2S,2R) arrangement positions the methyl groups equatorial to the piperidine ring, reducing steric hindrance and enhancing solubility in lipid-rich environments. This conformation contrasts with axial orientations observed in less active diastereomers, such as (2R,6S)-2,6-dimethylpiperidine, where steric clashes destabilize receptor binding .
Comparative analysis of piperidine stereoisomers reveals that:
-
Cis-configurations (e.g., (2S,2R)) favor chair conformations with equatorial substituents, optimizing hydrophobic interactions .
-
Trans-configurations adopt twisted boat forms, diminishing binding affinity due to increased strain .
These insights underscore the importance of stereoselective synthesis in drug development, where minor conformational changes drastically alter pharmacological profiles .
Physicochemical Properties
While experimental data on this specific compound remain limited, extrapolations from analogous piperidines suggest:
-
Lipophilicity: The branched heptyl chain enhances lipid solubility, predicted logP ≈ 3.5–4.0.
-
Acid-Base Behavior: The secondary amine has a pKa ≈ 10.5, making it predominantly protonated at physiological pH .
-
Thermal Stability: Piperidines with alkyl substituents typically decompose above 200°C, though exact values for this compound are unreported .
| Predicted Property | Value | Basis |
|---|---|---|
| logP | 3.8 | Alkyl chain contribution |
| Water Solubility | <1 mg/mL | High lipophilicity |
| Melting Point | 50–70°C (estimated) | Similar piperidines |
Further experimental studies are needed to validate these predictions and refine computational models.
Applications in Pharmaceutical Research
-
Chiral Building Blocks: The compound serves as a precursor for synthesizing enantiopure pharmaceuticals, leveraging its stable stereocenters.
-
Drug Delivery Systems: Its lipophilicity facilitates blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
-
Structure-Activity Relationship (SAR) Studies: Modifications to the heptyl chain or piperidine ring help elucidate key pharmacophoric elements .
Ongoing research explores its utility in:
-
Cancer Therapeutics: Piperidine derivatives interfere with tubulin polymerization, inducing apoptosis in tumor cells .
-
Neurodegenerative Diseases: NMDA receptor modulation may address Alzheimer’s-related excitotoxicity .
Future Research Directions
-
Green Chemistry Approaches: Developing solvent-free or catalytic methods to improve sustainability .
-
Biological Target Identification: High-throughput screening to map interactions with receptors, ion channels, and enzymes.
-
Prodrug Design: Masking the amine group to enhance oral bioavailability and reduce toxicity .
Collaborative efforts between synthetic chemists and pharmacologists will accelerate the translation of this compound into clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume